molecular formula C9H13NO B13705588 4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol

4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol

Cat. No.: B13705588
M. Wt: 151.21 g/mol
InChI Key: MKCZZZLVVGOLAO-UHFFFAOYSA-N
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Description

4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol is a complex, partially saturated isoquinoline derivative of significant interest in advanced pharmaceutical research and development. Isoquinolines represent a fundamental structural motif in medicinal chemistry, forming the core of a wide range of biologically active compounds and approved therapeutics . These include vasodilators like papaverine, antihypertensive agents such as quinapril, and antiretroviral drugs like saquinavir . The specific hexahydro structure of this compound, featuring a saturated ring system and a polar hydroxyl group, makes it a valuable intermediate for the synthesis of novel chemical entities. Its structure is particularly relevant for exploring compounds that interact with the central nervous system . Researchers are increasingly investigating novel isoquinoline and quinoline derivatives for a broad spectrum of pharmacological activities, including anti-inflammatory, anti-Alzheimer's, and anticancer effects . For instance, related hexahydroquinoline scaffolds have been synthesized and shown to exhibit significant anti-inflammatory properties by modulating key cytokines like TGF-β1 . Similarly, various quinoline-substituted compounds have demonstrated potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research . This reagent provides a versatile scaffold for drug discovery, enabling structure-activity relationship (SAR) studies, lead optimization, and the development of new compounds for neurological and inflammatory conditions. The saturated ring system can influence the molecule's conformation, metabolic stability, and bioavailability, while the hydroxyl group offers a handle for further chemical modification or for investigating key molecular interactions. 4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol is provided as a high-purity compound for research applications. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol

InChI

InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-8,11H,1-4H2

InChI Key

MKCZZZLVVGOLAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=NC(=CC2C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound’s closest structural relatives include:

  • 4a,5,6,7,8,8a-Hexahydroquinolin-2(1H)-one (4d): A bicyclic quinoline derivative with a ketone at position 2 and a trans-4a,8a configuration .
  • 1,5,6,8,8a-Hexahydroisoquinolin-3(2H)-ones (4e-g): Isoquinoline derivatives with a ketone at position 3 and trans-1,8a stereochemistry .
  • 5,6-Dihydropyridin-2(1H)-ones (4a-c): Monocyclic lactams with a single double bond in the pyridine ring .

Key structural differences include:

  • Ring system: Hexahydroquinolines (e.g., 4d) have a fused benzene-pyridine system, whereas hexahydroisoquinolines (e.g., 4e-g) feature a benzene ring fused to a piperidine-like structure.
  • Functional groups : The hydroxyl group in the target compound contrasts with the ketone moieties in 4d and 4e-g, which may influence hydrogen bonding and reactivity.
  • Stereochemistry: The trans configurations at key positions (e.g., 4a,8a in 4d vs.

Physical and Chemical Properties

  • Melting Points: Hexahydroquinolinone 4d exhibits a higher melting point (176–177°C) than hexahydroisoquinolinones 4e-g (183–184°C for 4e; oil for 4f) (Table 1) . This suggests greater crystallinity in 4d, possibly due to its trans-4a,8a configuration.
  • Solubility : Compounds like 4f (oil at room temperature) indicate lower polarity compared to crystalline analogues, likely influenced by alkyl substituents .
  • Stability : The ketone groups in 4d and 4e-g may render them more reactive toward nucleophiles than the hydroxyl-bearing target compound.

Data Tables

Table 1. Physical Properties of Selected Compounds

Compound Structure Type m.p. (°C) Yield (%) Configuration
4a 5,6-Dihydropyridin-2(1H)-one 135–161 85 N/A
4d Hexahydroquinolin-2(1H)-one 176–177 63 trans-4a,8a
4e Hexahydroisoquinolin-3(2H)-one 183–184 77 trans-1,8a
4f Hexahydroisoquinolin-3(2H)-one Oil 72 trans-1,8a

Preparation Methods

General Synthetic Strategies

The synthesis of 4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol generally follows two main approaches:

Specific Synthetic Route from Literature

A detailed synthetic route was outlined in a patent (IE41898B1) and related literature, where hexahydroisoquinoline derivatives were prepared through the following key steps:

  • Step 1: Preparation of key intermediates
    Precursors such as substituted cyclohexanones or phenylacetaldehydes are reacted with appropriate amines (e.g., morpholine) under reflux with acid catalysis (e.g., p-toluenesulfonic acid) to form intermediates that contain the partially saturated ring system.

  • Step 2: Cyclization and ring closure
    The intermediates undergo intramolecular cyclization, often facilitated by acid or base catalysis, to close the isoquinoline ring, forming the hexahydroisoquinoline core.

  • Step 3: Introduction of the hydroxyl group at C-3
    Hydroxylation at the 3-position can be achieved by selective reduction of keto precursors or via nucleophilic substitution reactions on activated intermediates.

  • Step 4: Purification and stereochemical control
    The final compound is purified by crystallization or chromatography. Stereochemical outcomes are controlled by reaction conditions, catalysts, and choice of starting materials.

Example Synthesis Scheme (Adapted)

Step Reagents and Conditions Outcome
1 Cyclohexanone derivative + morpholine, p-TsOH, reflux in toluene overnight Formation of intermediate amine derivative
2 Acid or base catalyzed cyclization Closure of hexahydroisoquinoline ring
3 Selective reduction (e.g., catalytic hydrogenation with RANEY®-nickel) Introduction of hydroxyl group at C-3
4 Purification by recrystallization or chromatography Pure 4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol

Alternative Methods and Variations

  • Catalytic hydrogenation : Use of RANEY®-nickel catalyst under hydrogen atmosphere at moderate temperatures (80 °C) effectively reduces isoquinolinone intermediates to the corresponding hexahydro derivatives with hydroxyl functionality.

  • Use of protecting groups : In some synthetic routes, protecting groups are employed on the nitrogen or hydroxyl groups to improve yields and selectivity during multi-step synthesis.

  • Functional group modifications : Substituents on the aromatic ring or side chains can be introduced before or after ring closure to diversify the compound library for biological testing.

In-Depth Research Findings and Data Tables

Structural Activity Relationship (SAR) Studies

Recent research focusing on related hexahydroisoquinoline derivatives has demonstrated the importance of side chain modifications for biological activity, particularly in antimicrobial and antitubercular agents. For example, Liu et al. (2021) synthesized a series of hexahydroisoquinoline analogues and evaluated their antimycobacterial activity, showing that substitution patterns significantly influence efficacy.

Reaction Conditions and Yields

In the synthetic schemes reported, typical yields for key intermediates range from 60% to 85%, with overall yields for 4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol around 50-70% depending on purification and reaction optimization. Reaction times vary from several hours to overnight reflux, with hydrogenation steps requiring 12-36 hours under controlled conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step cyclization and reduction reactions. Key optimization strategies include:

  • Catalyst selection : Use of transition-metal catalysts (e.g., palladium) to enhance stereochemical control .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability during cyclization .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    • Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursors) and reflux temperatures (80–100°C) can increase yields by 15–20% .

Q. Which spectroscopic techniques are essential for structural characterization of 4a,5,6,7,8a-Hexahydroisoquinolin-3-ol derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone structure and substituent positions. For example, 1^1H NMR peaks at δ 3.79 ppm (methoxy groups) and δ 8.72 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry (HRMS-ESI) : Accurately determines molecular weight (e.g., [M+H]+^+ at m/z 326.0691) .
  • HPLC : Validates purity (>98%) using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can discrepancies between in vitro bioactivity and computational docking results for this compound be resolved?

  • Methodological Answer :

  • Experimental Validation : Perform orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate binding affinities .
  • Docking Parameter Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models in simulations to better match experimental conditions .
  • Free Energy Calculations : Use MM-GBSA or MM-PBSA to quantify binding energy discrepancies caused by solvent effects .

Q. What strategies are effective for designing functionally selective derivatives targeting GABAA_A or opioid receptors?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at C-2 (methyl) or C-8a (aminomethyl) to enhance receptor specificity. For example, deuterated analogs improve metabolic stability without altering binding .
  • Bioisosteric Replacement : Replace hydroxyl groups with bioisosteres (e.g., fluorine or methoxy) to optimize lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align derivatives with known receptor-active conformations .

Q. Which computational tools predict the metabolic stability of 4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol analogs in preclinical studies?

  • Methodological Answer :

  • ADMET Prediction : Software like ADMET Predictor or SwissADME evaluates cytochrome P450 interactions and hepatic clearance .
  • QSAR Modeling : Train models using datasets of hexahydroisoquinoline analogs to correlate structural features (e.g., logP, polar surface area) with metabolic half-life .
  • In Silico Metabolism : Use GLORY or FAME 3 to simulate Phase I/II metabolic pathways and identify labile sites .

Q. How can researchers address low aqueous solubility in pharmacological assays without altering core structure?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester prodrug moieties at the hydroxyl group, which hydrolyze in vivo to release the active compound .
  • Formulation Optimization : Use cyclodextrin-based complexes or lipid nanoparticles to enhance solubility while maintaining bioactivity .
  • Co-solvent Systems : Employ DMSO/PBS mixtures (≤5% DMSO) in in vitro assays to prevent precipitation .

Data Contradiction Analysis

Q. What methodologies resolve conflicting reports on the compound’s neuroprotective vs. neurotoxic effects?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50_{50} and IC50_{50} values across multiple cell lines (e.g., SH-SY5Y vs. primary neurons) to identify concentration-dependent effects .
  • Transcriptomic Profiling : RNA-seq or single-cell sequencing clarifies downstream signaling pathways (e.g., BDNF vs. caspase-3 activation) .
  • Species-Specific Assays : Compare rodent and human-derived neuronal models to assess translational relevance .

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